5-Fluoro-1-methylindoline
Description
Significance of Indoline (B122111) and Fluoroindoline Frameworks as Versatile Chemical Scaffolds
The indoline nucleus is a privileged structural motif in drug discovery and materials science. nih.govbohrium.com Indoles and their saturated counterparts, indolines, are found in a vast number of biologically active compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and a multitude of alkaloids. nih.govijptjournal.com This widespread natural occurrence has established the indole (B1671886) framework as a key building block for synthetic molecules with potential therapeutic applications. rsc.orgrsc.org The versatility of the indoline scaffold allows for the synthesis of large libraries of compounds that can be screened against various biological targets. nih.govbohrium.com
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's properties. Due to fluorine's high electronegativity and small size, its introduction into the indoline framework can significantly alter physicochemical properties such as lipophilicity, metabolic stability, acidity, and binding affinity to target proteins. nih.govacs.orgresearchgate.net This often leads to enhanced biological potency and improved pharmacokinetic profiles. nih.govsolubilityofthings.com For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. acs.org Fluoroindoline derivatives have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents. nih.govrsc.org Research has demonstrated that fluorinated indole derivatives can exhibit enhanced activity compared to their non-fluorinated analogs. nih.gov For example, a 4-fluoroindoline (B1316176) derivative showed a threefold increase in inhibitory activity against the PERK enzyme compared to its non-fluorinated counterpart. nih.gov
Historical Context of Indoline Synthesis and Derivatization in Heterocyclic Chemistry
The history of indoline chemistry is intrinsically linked to that of its aromatic precursor, indole. The journey began in the 19th century with the study of the dye indigo. wikipedia.orgirjmets.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, laying the foundational groundwork for systematic indole chemistry. wikipedia.orgirjmets.com This was followed by one of the most significant developments in heterocyclic chemistry, the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgirjmets.comcreative-proteomics.com This acid-catalyzed rearrangement of arylhydrazones remains one of the most widely used methods for constructing the indole ring. irjmets.comresearchgate.net
Over the decades, numerous other methods for synthesizing indoles and, by extension, indolines (which are often prepared by the reduction of indoles) have been developed. bhu.ac.inorganic-chemistry.org Key named reactions that have become central to the synthesis of the indole nucleus include:
Leimgruber–Batcho Indole Synthesis (1976): An efficient method for producing indoles from o-nitrotoluene derivatives, which is particularly popular in the pharmaceutical industry. wikipedia.orgirjmets.com
Bartoli Indole Synthesis: A method that utilizes the reaction of nitroarenes to form indoles. rsc.org
Reissert Indole Synthesis: Another classical method starting from o-nitrotoluene. rsc.org
Madelung Synthesis: Involves the base-catalyzed cyclization of N-acylated o-toluidines at high temperatures. bhu.ac.in
The derivatization of the core indoline structure has been extensively explored. Electrophilic substitution reactions primarily occur at the C-3 position of the indole ring. wikipedia.orgbhu.ac.in Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation and amination, to create substituted indolines with high efficiency and regioselectivity. organic-chemistry.orgsci-hub.seacs.org
Structural Context and Nomenclature of 5-Fluoro-1-methylindoline within the Indoline Family
Indoline, systematically known as 2,3-dihydro-1H-indole, is a heterocyclic amine with a bicyclic structure. It consists of a benzene (B151609) ring fused to a dihydrogenated pyrrole (B145914) ring. The numbering of the indoline ring system begins at the nitrogen atom as position 1, proceeding around the five-membered ring and then through the six-membered benzene ring.
According to IUPAC nomenclature, the name "indoline" is retained for general use, though the preferred IUPAC name is derived from the unsaturated parent, indole, modified by the "dihydro" prefix. qmul.ac.uk Substituents on the ring are indicated by their position number and name. nobraintoosmall.co.nz
In the case of This compound :
Indoline: This defines the core 2,3-dihydro-1H-indole structure.
5-Fluoro: A fluorine atom is attached to the carbon at position 5 of the benzene portion of the ring.
1-Methyl: A methyl group is attached to the nitrogen atom at position 1.
The chemical structure is as follows:
Table 1: Structural and Chemical Information for this compound| Property | Value |
|---|---|
| IUPAC Name | 5-Fluoro-1-methyl-2,3-dihydro-1H-indole |
| Molecular Formula | C₉H₁₀FN |
| Structure | A benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom at position 5 and a methyl group on the nitrogen atom (position 1). |
Overview of Research Trajectories for Fluoroindoline Derivatives
Research into fluoroindoline derivatives is an active and expanding field, primarily driven by their potential applications in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the indoline scaffold allows for the fine-tuning of molecular properties to achieve desired biological activities.
One major research trajectory focuses on the development of anticancer agents . Numerous studies have shown that fluorinated indoles and indolines can act as potent inhibitors of various enzymes and receptors implicated in cancer progression, such as protein kinases. nih.govresearchgate.net For example, 4-fluoroindoline derivatives have been identified as potent inhibitors of the PERK enzyme, and 5(6)-fluoroindole-carboxamides have been investigated as inhibitors of androgen receptor function in prostate cancer cells. nih.govrsc.org
Another significant area of investigation is the use of fluoroindolines as antimicrobial agents . The emergence of antibiotic-resistant bacteria has created an urgent need for new therapeutic strategies. nih.gov Some fluoroindole derivatives have been shown to inhibit bacterial virulence factors and biofilm formation without directly suppressing bacterial growth, which may reduce the likelihood of resistance development. nih.gov For instance, 7-fluoroindole (B1333265) was identified as a compound that inhibits biofilm formation and the production of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa. nih.gov
Furthermore, fluoroindoles are being explored in the context of neuroscience . The indole core is present in many neurotransmitters, and its derivatives are investigated for activity against neurological disorders. solubilityofthings.com The introduction of fluorine can enhance properties like brain penetrability, a critical factor for drugs targeting the central nervous system. acs.org Studies on indoline-2-carboxamide derivatives, including 5-fluoroindoline (B1304769), have shown improved metabolic stability and potential as brain-penetrant inhibitors for diseases like Human African Trypanosomiasis. acs.org
Finally, the unique photophysical properties of some fluorinated indoles make them suitable for applications in bioimaging and materials science , such as in the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs). ossila.comrsc.org
Table 2: Selected Research on Fluoroindoline Derivatives
| Compound Class | Research Focus | Key Finding | Reference(s) |
|---|---|---|---|
| 4-Fluoroindoline derivatives | Anticancer (PERK inhibition) | A derivative showed a 3-fold increase in inhibitory activity (IC₅₀ = 0.8 nM) compared to its non-fluorinated analog. | nih.gov |
| 5(6)-Fluoroindole-carboxamides | Anticancer (AR-BF3 inhibition) | Potent inhibitors with IC₅₀ values in the sub-micromolar range against prostate cancer cells. | rsc.org |
| 7-Fluoroindole | Antimicrobial (Antivirulence) | Inhibited biofilm formation and virulence factor production in P. aeruginosa. | nih.gov |
| 5-Fluoroindoline-2-carboxamides | Antiparasitic (Trypanosoma brucei) | Showed good metabolic stability and brain penetration. | acs.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Indole |
| Indoline (2,3-dihydro-1H-indole) |
| Tryptophan |
| Serotonin |
| Indigo |
| Oxindole |
| o-Nitrotoluene |
| N-acylated o-toluidines |
| 5-Fluoro-1-methyl-2,3-dihydro-1H-indole |
| 4-Fluoroindoline |
| 5(6)-Fluoroindole-carboxamide |
| 7-Fluoroindole |
| Indoline-2-carboxamide |
| PERK enzyme |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZRUJWPZZYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Fluoro 1 Methylindoline
Electrophilic Aromatic Substitution Reactions on the Fluoroindoline Ring System
The indoline (B122111) nucleus is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The N-methyl group further enhances this activation. The fluorine atom at the 5-position exerts a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. In electrophilic aromatic substitution, the resonance effect typically directs incoming electrophiles to the para position.
In the case of 5-fluoro-1-methylindoline, the nitrogen atom strongly directs electrophiles to its para-position (C7) and its ortho-position (C4). The fluorine atom also directs to its ortho (C4 and C6) and para (C7) positions. The combined influence of the N-methylindolino group and the fluorine atom leads to a complex regioselectivity profile. However, substitution at the C7 position is often favored due to the powerful directing effect of the nitrogen atom.
Common electrophilic substitution reactions for indoline systems include nitration, halogenation, and formylation. For instance, the nitration of related indole (B1671886) derivatives under acidic conditions can lead to substitution on the benzene (B151609) ring. bhu.ac.in The Vilsmeier-Haack reaction, which introduces a formyl group, is a well-established method for the functionalization of electron-rich aromatic and heteroaromatic compounds. ekb.egresearchgate.netjk-sci.comwikipedia.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 7-Nitro-5-fluoro-1-methylindoline |
| Bromination | Br₂/FeBr₃ | 7-Bromo-5-fluoro-1-methylindoline |
| Formylation (Vilsmeier-Haack) | POCl₃/DMF | This compound-7-carbaldehyde |
Nucleophilic Addition and Substitution Reactions on the Indoline Core
The primary site for nucleophilic attack on the this compound scaffold is the nitrogen atom, although it is already alkylated. Further N-alkylation to form a quaternary ammonium (B1175870) salt is possible but less common.
Nucleophilic aromatic substitution (SNAr) on the fluoroindoline ring is also a potential transformation. The carbon-fluorine bond is strong; however, the presence of strong electron-withdrawing groups on the aromatic ring can activate the ring towards nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. mdpi.commasterorganicchemistry.com For this compound itself, SNAr is generally difficult without further activation of the aromatic ring.
Oxidation and Reduction Chemistry of the Indoline Moiety
The indoline moiety is susceptible to oxidation. A common transformation is the dehydrogenation of the indoline ring to form the corresponding indole. This can be achieved using various oxidizing agents. Furthermore, oxidation can occur at the carbon atoms adjacent to the nitrogen, leading to the formation of oxindoles or isatins (indoline-2,3-diones). For example, the oxidation of 1-methylindolin-2-one with sodium iodide in THF under air has been reported to yield 1-methylindoline-2,3-dione. rsc.org
Reduction of the indoline ring system involves the saturation of the aromatic portion. This requires harsh conditions, such as high-pressure hydrogenation, and is a less common transformation for this scaffold.
Table 2: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Product |
| Oxidation (Dehydrogenation) | MnO₂, heat | 5-Fluoro-1-methylindole (B56645) |
| Oxidation to Dione (B5365651) | NaI, THF, 60°C, air | This compound-2,3-dione rsc.org |
| Reduction of Nitro Group (if present) | H₂, Pd/C | Amino-5-fluoro-1-methylindoline |
Transition Metal-Mediated Cross-Coupling Reactions Involving Fluoroindoline Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it typically needs to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate. The introduction of a bromine or iodine atom onto the aromatic ring via electrophilic halogenation would provide a handle for subsequent cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. lmaleidykla.ltmdpi.com
The Suzuki-Miyaura coupling of bromo-indoline derivatives with various boronic acids has been successfully employed to synthesize a range of functionalized indoline scaffolds. lmaleidykla.lt These reactions are typically catalyzed by palladium complexes in the presence of a base. lmaleidykla.ltmdpi.com
Table 3: Hypothetical Suzuki-Miyaura Cross-Coupling of a 7-Bromo-5-fluoro-1-methylindoline Derivative
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-Phenyl-5-fluoro-1-methylindoline |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 7-(Pyridin-3-yl)-5-fluoro-1-methylindoline |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 7-(Thiophen-2-yl)-5-fluoro-1-methylindoline |
Functional Group Interconversions on the this compound Scaffold
Once functional groups are introduced onto the this compound core, they can be further transformed to create a diverse range of derivatives. These interconversions follow standard organic chemistry principles.
For example, a formyl group introduced via a Vilsmeier-Haack reaction can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent. This carboxylic acid can then be converted to esters, amides, or other acid derivatives. Alternatively, the formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
A nitro group, introduced by nitration, can be readily reduced to an amino group. This amine can then serve as a nucleophile in various reactions, such as acylation, alkylation, or diazotization followed by substitution to introduce a range of other functionalities.
Table 4: Examples of Functional Group Interconversions
| Starting Functional Group | Reagents | Product Functional Group |
| Formyl (-CHO) | KMnO₄ | Carboxylic acid (-COOH) |
| Formyl (-CHO) | NaBH₄ | Hydroxymethyl (-CH₂OH) |
| Nitro (-NO₂) | Fe/HCl or H₂/Pd-C | Amino (-NH₂) |
| Carboxylic acid (-COOH) | SOCl₂, then R'OH | Ester (-COOR') |
| Amino (-NH₂) | Ac₂O, pyridine | Acetamido (-NHCOCH₃) |
Derivatization Strategies and Analogue Development of 5 Fluoro 1 Methylindoline
Design Principles for Modulating Electronic and Steric Properties through Substitution
The introduction of a fluorine atom into a molecule is a widely used strategy in medicinal chemistry to modulate a compound's properties. utupub.fi Fluorine's high electronegativity, combined with its small atomic radius, allows it to significantly alter electronic characteristics with minimal steric disruption. utupub.fiossila.com In the context of the 5-fluoro-1-methylindoline scaffold, the fluorine atom exerts a powerful electron-withdrawing effect, which can influence the reactivity of the entire indole (B1671886) ring system. This electronic modulation is a cornerstone of design principles for developing new analogues.
The electron-withdrawing nature of the 5-fluoro substituent enhances the electrophilicity of the indole ring, particularly influencing reactions at other positions. For instance, this property can activate the ring for nucleophilic aromatic substitution at the 4 and 6 positions. Furthermore, the electronic character of the indoline (B122111) nitrogen is affected. While the amino group in indoline is a strong electron-donor due to resonance, this effect is tempered by the inductive pull of the fluorine atom. researchgate.net
Research into spiro-oxindole dihydroquinazolinones as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP) highlights the critical role of the 5-position substituent. d-nb.info A systematic study replacing a bromine atom at the 5-position demonstrated that a fluorine atom (compound 4 in the study) led to a slight increase in inhibitory activity compared to an unsubstituted analogue, which was inactive. d-nb.info The activity generally increased with the size of the halogen, from fluorine to iodine. d-nb.info This suggests a delicate interplay between electronic effects and other properties like hydrophobicity in receptor binding.
In other cases, the strong electronegativity of fluorine can have unexpected consequences. In the enantioselective synthesis of spiro-fused oxindoles, a 5-fluoro substituent was found to potentially restrain the cyclization reaction, leading to a decrease in enantioselectivity compared to other derivatives. metu.edu.tr These findings underscore that the design of this compound analogues requires careful consideration of how the fluorine atom's electronic and steric profile will impact reactivity, selectivity, and ultimately, biological function.
Table 1: Effect of 5-Position Substituent on IRAP Inhibitory Activity
This table is based on findings from the development of spiro-oxindole dihydroquinazolinone IRAP inhibitors, where the core structure was derivatized from the corresponding 5-substituted isatins. d-nb.info
| 5-Position Substituent | Relative Activity (pIC50) | Key Observation |
| -H | Inactive | Substitution at the 5-position was found to be crucial for activity. d-nb.info |
| -F | 5.9 | Halogen substitution restored and enhanced activity. d-nb.info |
| -Cl | 6.0 | Activity increased slightly with halogen size. d-nb.info |
| -Br | 5.8 | The initial screening hit featured a bromine atom. d-nb.info |
| -I | 6.1 | The iodine-substituted analogue showed the highest activity among the halogens. d-nb.info |
| -NO₂ | 5.8 | A strong electron-withdrawing nitro group retained activity. d-nb.info |
| -NH₂ | Inactive | Reduction of the nitro group to an amine resulted in a dramatic loss of activity. d-nb.info |
Synthesis of this compound-Based Heterocyclic Hybrids
Creating hybrid molecules that combine the 5-fluoroindoline (B1304769) core with other heterocyclic systems is a prominent strategy for generating novel compounds. A notable example is the synthesis of coumarin (B35378)–triazole–isatin (B1672199) hybrids, which utilizes 5-fluoro-isatin (the oxidized form of 5-fluoroindoline) as a key starting material. mdpi.com
The synthesis is a multi-step process that demonstrates a modular approach to building complex hybrids:
Propargylation: The process begins with the SN2 alkylation of 5-fluoro-isatin with propargyl bromide to install a terminal alkyne handle, yielding N-propargyl-5-fluoro-isatin. mdpi.com
Azide (B81097) Synthesis: In a parallel track, a heterocyclic partner, such as 4-hydroxycoumarin, is functionalized with a linker containing a terminal azide group. mdpi.com
Click Chemistry: The two fragments are joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to form a 1,2,3-triazole ring that links the 5-fluoroindoline and coumarin moieties. mdpi.com
This strategy allows for systematic variation in the linker length and substitution patterns on both heterocyclic units. mdpi.com The successful formation of the hybrid is confirmed by comprehensive spectroscopic analysis, with characteristic NMR signals confirming the presence of both the isatin and coumarin ring systems. mdpi.com For example, in the characterization of one such hybrid, the isatin carbonyl carbon resonance appeared at 183.52 ppm, a key indicator of the intact core structure. mdpi.com
Another versatile method for creating hybrid structures is the three-component reaction. For instance, diversely substituted indoles can react with heteroaryl aldehydes and coumarins in a one-pot synthesis to form highly crowded tris(heteroaryl)methanes. beilstein-journals.org While not explicitly demonstrated with this compound, this methodology offers a convergent route to complex hybrids built around the indole core. Direct C3-functionalization, such as cyanation or amidation, also provides a gateway to further heterocyclic constructions. researchgate.net
Table 2: Synthesis of a this compound-based Heterocyclic Hybrid Derivative
Data adapted from the synthesis of coumarin–triazole–isatin hybrids, starting from 5-fluoro-isatin. mdpi.com
| Compound Name | Yield | Melting Point (°C) | Method |
| 5-fluoro-1-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione | 71% | 240.5–241.2 | Multi-step synthesis involving N-propargylation and CuAAC |
Development of Spirocyclic and Fused Fluoroindoline Derivatives
The construction of spirocyclic and fused ring systems represents a sophisticated approach to creating three-dimensionally complex molecules from the this compound scaffold. The C-3 position of the corresponding oxidized isatin derivative is a highly reactive center that readily participates in nucleophilic additions and spiroannulation reactions. metu.edu.tr
A prominent method for synthesizing spirocyclic derivatives is the microwave-promoted three-component reaction. In one example, this compound-2,3-dione was reacted with isatoic anhydride (B1165640) and p-toluidine (B81030) in acetic acid to produce a spiro-oxindole dihydroquinazolinone in 66% yield. d-nb.info This reaction efficiently constructs a complex spirocyclic framework in a single step. Such spiro-oxindoles are recognized as core structures in many pharmaceutically active compounds. metu.edu.tr
The development of fused derivatives often involves cyclization reactions that build a new ring onto the existing indoline core. For example, palladium-catalyzed cyclization of appropriately substituted precursors can yield fused systems. researchgate.net However, the synthesis of these complex structures is not always straightforward. As noted previously, the presence of the 5-fluoro substituent can sometimes hinder reactions; in an attempt to form a spirocyclic oxindole (B195798) via a Michael addition/cyclization cascade, the 5-fluoro substituted derivative gave a significantly lower enantioselectivity (16% ee) compared to other analogues (52-99% ee). metu.edu.tr This highlights how the electronic properties of the fluoro-substituent can influence the transition state of complex cyclizations.
Advanced strategies for constructing spiro-pyrrolidinyl oxindoles involve the mdpi.commdpi.com-rearrangement of ammonium (B1175870) ylides generated from 3-diazoindolin-2-ones, showcasing the diverse synthetic tools available for elaborating the indoline core into spirocyclic systems. acs.org
Elaboration of Polyfunctionalized Fluoroindoline Building Blocks
Creating polyfunctionalized this compound building blocks is essential for further analogue development. These building blocks are designed to have multiple reactive sites, allowing for diverse and late-stage modifications. The synthesis of the core indole ring itself can be designed to incorporate functional groups. Methods like the Leimgruber-Batcho, Fischer, and Sugasawa indole syntheses can be adapted to use fluorinated precursors, yielding functionalized 5-fluoroindoles from the outset. diva-portal.org
A key strategy for functionalizing a pre-existing indole ring is to activate the C-3 position. Arenesulfonyl indoles have emerged as powerful precursors for this purpose. nih.gov The arenesulfonyl group acts as an excellent leaving group under basic conditions, generating a vinylogous imine intermediate in situ. This intermediate readily reacts with a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at the C-3 position. nih.gov
Direct C-H functionalization offers another powerful route. For example, 5-fluoro-1-methylindole (B56645) can undergo copper-mediated cyanation at the C-3 position using DMF as the cyano source, yielding 5-fluoro-1-methylindole-3-carbonitrile. researchgate.net This nitrile derivative is a versatile building block, as the nitrile group can be hydrolyzed, reduced, or converted into other heterocyclic systems.
Furthermore, advanced techniques like C-H borylation are being explored to create versatile building blocks. While demonstrated on 5-fluoropyridines, the strategic borylation of the fluoroindoline core could introduce a boronic ester group, a highly versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net These methods transform the relatively simple this compound into a platform for complex molecular engineering.
Investigation of Conformational Preferences in Derivatized Fluoroindolines
Understanding the conformational preferences of this compound derivatives is crucial, as the three-dimensional shape of a molecule dictates its interaction with biological targets. The introduction of substituents can impose significant conformational constraints.
X-ray crystallography is a definitive method for determining solid-state conformation. An analysis of 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione revealed specific torsion angles that define the orientation of the benzyl (B1604629) group relative to the indoline ring. mdpi.com For instance, the C2–N1–C8–C9 torsion angle was found to be -110.3(5)°, dictating a specific spatial arrangement. mdpi.com Such studies provide precise insights into how different substituents pack in the crystal lattice and can reveal key intramolecular interactions.
The fluorine atom itself can be a valuable tool for conformational analysis in solution. Because fluorine is virtually absent in biological systems, ¹⁹F NMR spectroscopy provides a clean window for observing the fluorine atom's local environment. diva-portal.org The chemical shift of the fluorine is highly sensitive to its surroundings, meaning changes in molecular conformation that alter the fluorine's environment can be readily detected. This makes ¹⁹F NMR a powerful probe for studying the structure and dynamics of fluorinated molecules, including their binding to proteins. diva-portal.org
Computational studies also play a vital role in understanding conformational preferences, allowing for the modeling of transition states and low-energy conformations that may not be accessible experimentally. ibs.re.kr By combining experimental data from X-ray and NMR with computational modeling, a comprehensive picture of the conformational landscape of derivatized fluoroindolines can be developed, guiding the design of analogues with optimized shapes for specific biological targets.
Spectroscopic Characterization Techniques for 5 Fluoro 1 Methylindoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated indoline (B122111) derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 5-fluoro-1-methylindoline-2,3-dione, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons and the N-methyl group. rsc.orgtudelft.nl
A representative ¹H NMR spectrum of this compound-2,3-dione in deuterochloroform (CDCl₃) shows distinct peaks for the protons on the aromatic ring and the methyl group attached to the nitrogen atom. rsc.orgtudelft.nl The aromatic protons typically appear as multiplets due to coupling with each other and with the fluorine atom. For instance, a doublet of doublets can be observed for the proton at position 7, influenced by the adjacent proton and the fluorine atom. The methyl group protons characteristically appear as a singlet. rsc.org
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-6 | 7.34 | dd | 8.6, 2.7 |
| H-4 | 7.30 | dd | 6.5, 2.5 |
| H-7 | 6.87 | dd | 8.5, 3.6 |
| N-CH₃ | 3.25 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. For this compound-2,3-dione, the ¹³C NMR spectrum displays distinct signals for each carbon atom, including the two carbonyl carbons of the dione (B5365651) functionality, the carbons of the aromatic ring, and the N-methyl carbon. rsc.orgrsc.org The presence of the fluorine atom influences the chemical shifts of the nearby carbon atoms through C-F coupling, providing further structural confirmation. rsc.org
The carbonyl carbons typically resonate at the downfield end of the spectrum. The carbon atom bonded to the fluorine (C-5) exhibits a characteristic splitting pattern due to the one-bond carbon-fluorine coupling (¹JCF). Other carbons in the aromatic ring also show smaller couplings to the fluorine atom.
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C=O (C-3) | 182.73 |
| C-5 | 160.57, 158.12 (d, ¹JCF) |
| C=O (C-2) | 157.94 |
| C-7a | 147.48 |
| C-6 | 124.75, 124.51 (d, ²JCF) |
| C-3a | 118.00, 117.93 (d) |
| C-4 | 112.47, 112.23 (d, ²JCF) |
| C-7 | 111.06, 110.99 (d) |
| N-CH₃ | 26.31 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Localization and Environment
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. Given that ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides valuable information about the electronic environment of the fluorine substituent. ddtjournal.com In derivatives of this compound, the ¹⁹F NMR spectrum typically shows a single resonance, confirming the presence of one fluorine atom. The chemical shift of this resonance is indicative of its position on the aromatic ring and the nature of the surrounding functional groups.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a molecule. For this compound-2,3-dione, the IR spectrum provides clear evidence for the carbonyl groups, the aromatic ring, and the C-F bond. rsc.org
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1700-1760 cm⁻¹. The exact positions can be influenced by the electronic effects of the substituents on the indoline ring. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, also give rise to characteristic absorption bands. rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3091 |
| Carbonyl (C=O) Stretch | 1751, 1733 |
| Aromatic C=C Stretch | 1623 |
| C-N Stretch | 1485 |
| C-F Stretch | 1215 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound-2,3-dione, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.orgmdpi.com This technique is crucial for verifying the identity of a newly synthesized compound.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 180.0461 | 180.0463 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. researchgate.net For organic molecules like this compound, the most significant absorptions in the UV-Vis range (typically 200-800 nm) are due to π → π* and n → π* transitions. microbenotes.com
The indoline scaffold contains a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, creating a conjugated π-electron system. sci-hub.se The absorption of UV radiation excites these π-electrons to higher energy antibonding (π*) orbitals. The specific wavelength of maximum absorbance (λmax) is a key piece of data obtained from a UV-Vis spectrum and is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The extent of conjugation within a molecule significantly influences its λmax. As the number of conjugated double bonds increases, the HOMO-LUMO energy gap decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). While this compound itself has a defined conjugated system, derivatives with additional chromophores or auxochromes can exhibit altered absorption characteristics. For instance, the introduction of further unsaturated groups in conjugation with the indoline ring would be expected to shift the λmax to higher values. Highly conjugated systems may even absorb in the visible region of the spectrum, appearing colored.
Substituents on the aromatic ring or the nitrogen atom also modulate the electronic properties and, consequently, the UV-Vis spectrum. The fluorine atom at the 5-position and the methyl group at the 1-position in this compound influence the electron density of the aromatic system, which can cause subtle shifts in the absorption bands compared to the unsubstituted indoline. Studies on related indole (B1671886) derivatives, such as indole-4-carboxylic acid, have shown that substituents can affect the character and energy of the excited states (e.g., the ¹Lₐ and ¹Lₑ states). nih.gov In some cases, derivatization with specific reagents, like p-dimethylaminocinnamaldehyde (DMACA), is used to produce intensely colored conjugates with a distinct λmax, facilitating colorimetric detection and quantification. nih.gov
Table 1: Influence of Conjugation on λmax
| Compound | Number of Conjugated Double Bonds | λmax (nm) |
|---|---|---|
| 1,3-Butadiene | 2 | 217 |
| β-Carotene | 11 | 457 |
This table illustrates the general principle that increased conjugation leads to a higher wavelength of maximum absorbance (λmax). Data derived from a general discussion on UV-Vis spectroscopy of conjugated systems.
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation
While UV-Vis spectroscopy provides valuable information about the electronic system, a combination of several advanced spectroscopic methods is essential for the complete and unambiguous structural elucidation of this compound and its derivatives. numberanalytics.comwiley.com These techniques probe different aspects of the molecular structure, and their combined data allows for a detailed molecular portrait.
The most critical techniques in modern structure elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. numberanalytics.comwiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic compounds in solution. wiley.com
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the protons on the five-membered ring, and the protons of the N-methyl group. The splitting patterns (e.g., doublets, triplets) and coupling constants (J values) reveal which protons are adjacent to one another.
¹³C NMR: This method provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR would be a crucial technique for confirming the presence and electronic environment of the fluorine atom on the benzene ring.
Spectroscopic data for related substituted indoline structures demonstrate the utility of NMR. For example, in a derivative named 6-Bromo-3-(6-bromo-5-fluoro-1-methylindolin-2-yl)-5-fluoro-1-methyl-1H-indole, the ¹H NMR signals are clearly resolved, showing aromatic protons in the δ 7.09–7.49 ppm range and a methyl singlet. sioc-journal.cn
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. wiley.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate molecular formula. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺) is measured. ddtjournal.com For instance, the molecular weight of 5-fluoro-3-methylindole (B1322287) was confirmed by mass spectrometry, which showed an m/z of 150.2 for the [M+H]⁺ ion. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.
X-ray Crystallography: When a compound can be grown as a suitable single crystal, X-ray crystallography provides the definitive three-dimensional structure, including precise bond lengths and angles. nih.gov This technique has been used to unambiguously confirm the structure of various complex indoline derivatives, such as spiro[indoline-3,3′-indolizine]s. iucr.org
The combination of these methods provides a synergistic approach to structural analysis. nih.gov NMR and MS establish the core connectivity and molecular formula, while IR spectroscopy can confirm the presence of specific functional groups. Finally, X-ray crystallography, when applicable, offers an exact model of the molecule in the solid state. iucr.org
Table 2: Exemplary Spectroscopic Data for Indoline Derivatives
| Technique | Compound Derivative | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR | 4-Bromo-3-(4-bromo-1-methylindolin-2-yl)-1-methyl-1H-indole | Aromatic δ: 6.42-7.31 ppm; N-CH₃ δ: 3.75, 2.79 ppm (singlets) | sioc-journal.cn |
| ¹³C NMR | 4-Bromo-3-(4-bromo-1-methylindolin-2-yl)-1-methyl-1H-indole | δ: 33.3, 35.1, 41.9, 62.7, 105.6 - 154.4 ppm | sioc-journal.cn |
| MS (ESI) | 5-Fluoro-3-methylindole | m/z 150.2 [M+H]⁺ | |
| MS (ESI) | 1'-benzyl-5,5-dimethyl-5'-nitrospiro[ vulcanchem.comdioxane-2,3'-indolin]-2'-one | m/z 369.2 [M+H]⁺ | ddtjournal.com |
This table provides examples of spectroscopic data obtained for various indoline derivatives, illustrating the type of information generated by each technique.
Computational and Theoretical Studies on 5 Fluoro 1 Methylindoline
Quantum Chemical Calculations and Molecular Energetics of Fluoroindoline Systems
Quantum chemical calculations are fundamental in understanding the intrinsic properties of fluoroindoline systems, including 5-Fluoro-1-methylindoline. These computational methods allow for the determination of molecular energetics, providing insights into the stability and conformational preferences of these molecules. memphis.edu
Calculations such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the structures and ring-puckering potential energy functions. memphis.edu For instance, in related cyclic organosilicon compounds, DFT and MP2 methods have been used to evaluate spectra and identify structural features. memphis.edu The choice of basis set, such as 6-31G, is crucial for these calculations. mdpi.com
The energetics of different conformers, such as chair and boat forms in six-membered rings, can be calculated to determine the most stable structures. memphis.edu For example, in a study of 1-chloromethyl-1-fluorosilacyclohexane, four low-energy chair conformers were identified as stable enough to be observed experimentally. memphis.edu The energy differences between various conformations, such as anti and gauche forms, are critical for understanding the molecule's behavior. unicamp.br
These computational approaches are not limited to ground states; they can also be used to investigate transition states and reaction pathways, providing a comprehensive understanding of the molecule's chemical behavior. frontiersin.org
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions, providing insights into chemical behavior. mdpi.com
Electronic Structure and Reactivity Descriptors: DFT calculations are used to determine key parameters that describe a molecule's reactivity. irjweb.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.
Other calculated descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Hardness (η) and Softness (σ): Measures of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. irjweb.comdigitaloceanspaces.com
These parameters help in predicting the sites for nucleophilic and electrophilic attack. scirp.org For example, the fluorine atom in fluoroindoline derivatives increases the electron deficiency of the ring, influencing substitution patterns.
Applications in Fluoroindoline Systems: In the context of fluoroindoline derivatives, DFT calculations can map electron density distributions to predict reactive sites. For instance, the high electronegativity of fluorine can direct substitutions to specific positions on the aromatic ring. Furthermore, DFT is used to study the electronic properties of related heterocyclic compounds, providing a basis for understanding the behavior of this compound. ijcce.ac.irmdpi.com The choice of functional, such as B3LYP, and basis set, like 6-311++G(d,p), is crucial for obtaining accurate results. ijcce.ac.ir
Below is a table summarizing key electronic properties that can be calculated using DFT for a hypothetical fluoroindoline derivative.
| Property | Description | Predicted Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.4 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 2.5 D |
| Ionization Potential (IP) | Energy required to remove an electron | 7.0 eV |
| Electron Affinity (EA) | Energy released upon gaining an electron | 1.5 eV |
| Hardness (η) | Resistance to deformation of the electron cloud | 2.2 eV |
| Softness (σ) | The reciprocal of hardness | 0.45 eV⁻¹ |
| Electronegativity (χ) | The power to attract electrons | 4.25 eV |
| Electrophilicity Index (ω) | A measure of electrophilic character | 2.58 eV |
This table presents hypothetical values for illustrative purposes.
Molecular Dynamics (MD) Simulations and Conformational Analysis of Derivatives
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and conformational landscape of molecules, including derivatives of this compound. cresset-group.com These simulations provide insights into how these molecules move and change shape over time, which is crucial for understanding their interactions with biological targets. cresset-group.comrsc.org
MD simulations can be used to assess the stability of protein-ligand complexes and to explore the different conformations that a molecule can adopt. By simulating the movement of atoms over time, researchers can identify low-energy conformational states and understand the flexibility of the molecule. cresset-group.com For instance, the root mean square deviation (RMSD) of the ligand can indicate its stability within a binding pocket, while the root mean square fluctuation (RMSF) can highlight which parts of the molecule are most flexible. mdpi.com
Conformational analysis, often performed in conjunction with MD simulations or as a separate computational task, aims to identify the most stable three-dimensional arrangements of a molecule. unicamp.brsciforum.net This is particularly important for flexible molecules that can adopt multiple conformations. Methods like potential energy scans and rule-based fragmentation can be used to generate a library of possible conformers. sciforum.netresearchgate.net These conformers can then be further analyzed to determine their relative energies and populations. sciforum.net
For example, in a study of indole (B1671886) derivatives, MD simulations were used to assess the stability of the ligands in the binding sites of serotonin (B10506) receptors. mdpi.com The results showed that the ligands were relatively stable, with small RMSD values. mdpi.com
The following table illustrates the type of data that can be obtained from MD simulations and conformational analysis of a hypothetical fluoroindoline derivative.
| Parameter | Description | Typical Value Range |
| Ligand RMSD | Root Mean Square Deviation of the ligand atoms, indicating stability in a binding site. | 1-3 Å |
| Protein RMSD | Root Mean Square Deviation of the protein backbone, indicating overall protein stability. | 2-5 Å |
| RMSF | Root Mean Square Fluctuation of individual atoms, indicating local flexibility. | 0.5-4 Å |
| Number of Conformers | The number of distinct low-energy conformations identified. | Varies |
| Relative Energy | The energy of a conformer relative to the most stable conformer. | 0-10 kcal/mol |
This table presents typical value ranges for illustrative purposes.
In Silico Prediction of Spectroscopic Parameters
In silico prediction of spectroscopic parameters is a valuable tool for characterizing molecules like this compound and its derivatives. Computational methods can be used to calculate various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic properties of the molecule. schrodinger.comchemrxiv.org
NMR and IR Spectroscopy Prediction: DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. tau.ac.il For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate chemical shifts for isotopes such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. ijcce.ac.irresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. For example, the WP04 functional has been found to be effective for predicting ¹H shifts in chloroform. github.io
For IR spectra, computational methods can calculate vibrational frequencies. tau.ac.il These calculated frequencies are often scaled to better match experimental values. researchgate.net The comparison of calculated and experimental spectra can aid in the assignment of vibrational modes. researchgate.net
UV-Vis Spectroscopy Prediction: Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra. ijcce.ac.ir These calculations can provide information about the electronic transitions within the molecule and how they are affected by the solvent environment. researchgate.net The results can be used to interpret experimental UV-Vis spectra and understand the electronic structure of the molecule.
The following table provides an example of the types of spectroscopic data that can be predicted computationally for a hypothetical fluoroindoline derivative.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | 7.2 (aromatic), 3.1 (CH₂), 2.8 (CH₃) |
| ¹³C NMR Chemical Shift (ppm) | 145 (C-N), 120-130 (aromatic), 55 (CH₂), 35 (CH₃) |
| ¹⁹F NMR Chemical Shift (ppm) | -115 |
| IR Vibrational Frequency (cm⁻¹) | 3000 (C-H stretch), 1600 (C=C stretch), 1250 (C-F stretch) |
| UV-Vis λmax (nm) | 250, 290 |
This table presents hypothetical values for illustrative purposes and would require specific calculations for this compound.
Mechanistic Investigations of Reaction Pathways for Fluoroindoline Synthesis and Transformations
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis and transformation of fluoroindoline derivatives. frontiersin.org By modeling the reaction pathways, researchers can gain insights into the transition states, intermediates, and energy barriers involved in a particular transformation. chinesechemsoc.org
Synthesis of Fluoroindolines: DFT calculations are frequently used to study the mechanisms of reactions that form the indoline (B122111) scaffold. chinesechemsoc.org For example, in the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones, DFT calculations were used to map the free energy profile of the reaction. chinesechemsoc.org The calculations identified the rate-limiting step and supported a proposed mechanism involving a rearrangement of an epoxide intermediate. chinesechemsoc.org
Similarly, computational studies can be used to understand the regioselectivity of reactions, such as the formation of 6-substituted indoles from meta-substituted starting materials. mdpi.com These studies can help to explain why certain isomers are formed preferentially. mdpi.com
Transformations of Fluoroindolines: Computational methods are also applied to understand the subsequent reactions of fluoroindolines. For instance, the reactivity of the carbonyl groups in indoline-2,3-diones can be studied computationally to predict their behavior in condensation and nucleophilic addition reactions.
The following table outlines a hypothetical reaction pathway for a fluoroindoline synthesis, with corresponding calculated energy barriers.
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |
| Step 1 | Formation of an iminium intermediate | 1.7 |
| Step 2 | Intramolecular cyclization | 20.9 |
| Step 3 | Rearrangement to form the final product | 23.5 (Rate-limiting) |
This table presents hypothetical values based on a related reaction and is for illustrative purposes. chinesechemsoc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Fluoroindoline Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. digitaloceanspaces.comtandfonline.com These models are valuable in drug discovery and materials science for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics. mdpi.com
QSAR Modeling of Fluoroindoline Scaffolds: QSAR models can be developed for fluoroindoline derivatives to predict their biological activities, such as their potency as enzyme inhibitors or receptor ligands. These models typically use molecular descriptors, which are numerical representations of the chemical structure, as independent variables. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov
For example, a 3D-QSAR model was developed for a series of halogenated indoles to understand the relationship between their structure and antibacterial activity. nih.gov The model revealed that the presence of chloro or bromo groups at specific positions of the indole ring was important for activity. nih.gov
QSPR Modeling of Fluoroindoline Scaffolds: QSPR models can be used to predict various physicochemical properties of fluoroindoline derivatives, such as their solubility, melting point, or chromatographic retention times. digitaloceanspaces.com These models are useful for optimizing the properties of compounds for specific applications. For instance, a QSPR model could be developed to predict the corrosion inhibition efficiency of furan (B31954) derivatives based on their electronic properties calculated using DFT. digitaloceanspaces.com
The following table provides an example of the types of descriptors that might be used in a QSAR or QSPR model for fluoroindoline derivatives and their potential correlation with a specific activity or property.
| Descriptor | Type | Correlation with Activity/Property |
| LogP | Hydrophobic | Positive correlation with membrane permeability |
| Dipole Moment | Electronic | Negative correlation with binding affinity |
| Molecular Weight | Steric | No significant correlation |
| HOMO Energy | Electronic | Positive correlation with reactivity |
| LUMO Energy | Electronic | Negative correlation with stability |
This table presents hypothetical correlations for illustrative purposes.
Applications of 5 Fluoro 1 Methylindoline As a Chemical Building Block and Scaffold
Role in the Synthesis of Complex Organic Molecules
5-Fluoro-1-methylindoline serves as a versatile building block for the synthesis of more complex organic molecules. Its structure, featuring a fluorinated and N-methylated indoline (B122111) core, provides a valuable scaffold for creating a diverse range of compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets.
The indoline ring system itself is a common motif in many biologically active natural products and synthetic compounds. The N-methylation prevents certain reactions and enhances stability, making it a predictable component in multi-step syntheses. Researchers utilize this compound in various chemical transformations to construct intricate molecular architectures. For instance, it can undergo reactions at different positions of the aromatic ring and the heterocyclic core to introduce additional functional groups or to be integrated into larger molecular frameworks.
One key application is in the synthesis of indole (B1671886) derivatives. rsc.org The indoline can be oxidized to the corresponding indole, a privileged scaffold in medicinal chemistry. This strategy allows for the late-stage introduction of the indole moiety, which can be advantageous in certain synthetic routes. The Fischer indole synthesis is a classic method for creating indoles, often starting from substituted hydrazines and ketones or aldehydes. rsc.org While not a direct application of this compound, this highlights the importance of the indole scaffold that can be derived from it.
The synthesis of complex molecules often involves a series of carefully planned steps, and this compound can be a crucial starting material or intermediate. Its derivatives have been explored in the synthesis of compounds with potential therapeutic applications. The strategic placement of the fluorine atom is particularly important, as it can block metabolic pathways or enhance interactions with target proteins, a desirable feature in drug design.
Table 1: Examples of Complex Molecules Synthesized Using Indoline/Indole Scaffolds
| Resulting Compound Class | Synthetic Strategy | Key Feature of Scaffold |
| Substituted Indoles | Oxidation of Indoline | Aromatic, electron-rich system |
| Biologically Active Alkaloids | Multi-step synthesis | Rigid bicyclic core |
| Fused Heterocycles | Cyclization reactions | Reactive sites for ring formation |
Contribution to Advanced Heterocyclic Chemistry Research
This compound and related fluorinated indolines are significant contributors to advanced heterocyclic chemistry research. The unique electronic properties conferred by the fluorine atom and the N-methyl group make it an interesting substrate for exploring new chemical reactions and synthesizing novel heterocyclic systems.
Research in this area often focuses on the functionalization of the indoline core. The electron-rich aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Furthermore, the nitrogen atom and the adjacent methylene (B1212753) groups can be involved in a range of transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools in modern organic synthesis and have been applied to indole derivatives to form carbon-carbon bonds. While specific examples with this compound are not detailed in the provided results, the general reactivity of similar heterocyclic systems suggests its potential in such transformations. These reactions enable the connection of the indoline scaffold to other aromatic or aliphatic groups, leading to the creation of complex and diverse molecular libraries for screening and further research.
The development of new synthetic methodologies is another key aspect of advanced heterocyclic chemistry. Researchers are constantly seeking more efficient, selective, and environmentally friendly ways to construct and modify heterocyclic compounds. The use of this compound as a model substrate can aid in the development and optimization of new catalytic systems and reaction conditions.
The synthesis of fused heterocyclic systems, where another ring is built onto the indoline framework, is an active area of research. These complex polycyclic structures often exhibit interesting biological activities and are challenging to synthesize. The reactivity of the indoline core can be harnessed to construct these intricate architectures.
Utility in the Development of Specialty Chemicals for Industrial Applications
The unique properties of this compound and its derivatives make them valuable intermediates in the production of specialty chemicals for various industrial applications. The incorporation of a fluorinated indoline moiety can impart desirable characteristics such as enhanced stability, altered electronic properties, and specific reactivity, which are sought after in fine chemicals.
In the broader context of indole and indoline derivatives, these compounds are utilized in the synthesis of dyes and pigments. The extended conjugated system present in many indole-based molecules can lead to strong absorption of visible light, making them suitable for use as colorants. While specific applications of this compound in this area are not explicitly detailed, its structural similarity to known chromophores suggests its potential utility.
The fine chemicals industry relies on versatile building blocks to produce a wide range of products, including pharmaceuticals, agrochemicals, and materials. This compound serves as such a building block, offering a combination of a stable heterocyclic core and a strategically placed fluorine atom. This allows for the synthesis of a diverse array of downstream products with tailored properties.
The industrial production of chemicals often requires robust and scalable synthetic routes. The development of efficient methods for the synthesis of this compound and its subsequent transformations is crucial for its commercial viability as an intermediate for specialty chemicals.
Exploration as Precursors in Materials Science Research
This compound and related fluorinated heterocyclic compounds are being explored as precursors in materials science research, particularly in the development of novel organic electronic materials. smolecule.com The electronic properties of the indoline scaffold, modified by the presence of the electron-withdrawing fluorine atom, make it an attractive component for creating materials with specific functions.
One area of interest is the development of organic semiconductors. chemimpex.com These materials are essential components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor materials. The incorporation of fluorinated heterocycles like this compound into larger conjugated systems can influence the energy levels of the molecular orbitals, charge transport properties, and solid-state packing, all of which are critical for device performance.
Furthermore, the indoline moiety can be a precursor to the indole ring, which is a well-known component in various functional materials. The ability to convert the indoline to an indole at a later stage of synthesis provides a versatile approach to tuning the properties of the final material.
Research in this field involves the synthesis of polymers and small molecules containing the this compound unit and the characterization of their optical and electronic properties. The goal is to establish structure-property relationships that can guide the design of new materials with improved performance for specific applications.
Table 2: Potential Applications of this compound-based Materials
| Material Type | Potential Application | Role of this compound |
| Organic Semiconductors | OLEDs, OPVs, OFETs | Tuning of electronic properties, charge transport |
| Functional Polymers | Sensors, membranes | Introduction of specific functionality and properties |
| Dyes and Pigments | Displays, printing | Chromophoric core |
Applications in Agrochemical Research as Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in agrochemical research for the development of new pesticides, including herbicides and fungicides. nbinno.comguidechem.com The indole and indoline scaffolds are present in a number of biologically active compounds, and the introduction of a fluorine atom can enhance their efficacy and selectivity.
The development of new agrochemicals is driven by the need for more effective and environmentally benign solutions to control pests and diseases that affect crop production. Researchers in this field synthesize libraries of compounds based on promising scaffolds like this compound and screen them for biological activity.
The fluorine atom in this compound can play a crucial role in the biological activity of the resulting agrochemical. It can increase the metabolic stability of the molecule, leading to a longer duration of action in the field. Additionally, the fluorine atom can alter the electronic properties of the molecule, which can lead to stronger binding to the target enzyme or receptor in the pest organism. This can result in higher potency and selectivity, reducing the amount of chemical needed and minimizing off-target effects.
While specific commercial agrochemicals derived from this compound are not identified in the search results, the general utility of fluorinated indole derivatives in this field is well-established. nbinno.com The compound serves as a versatile starting material for the synthesis of a wide range of potential agrochemical candidates.
Future Research Directions and Emerging Trends in 5 Fluoro 1 Methylindoline Chemistry
Development of Novel and Atom-Economical Synthetic Routes to Access Diverse Fluoroindoline Scaffolds
For instance, research is exploring intramolecular C–H amination reactions starting from readily available N-methyl-N-alkenylanilines. A hypothetical, yet highly sought-after, transformation would be the direct, palladium-catalyzed cyclization of a fluorinated N-methyl-N-allylaniline derivative. Such a route would drastically shorten the synthetic pathway compared to classical methods.
Another promising avenue is the development of cascade or tandem reactions. A conceptual one-pot synthesis could involve the reaction of 4-fluoroaniline (B128567) with an appropriate three-carbon synthon that facilitates cyclization and in-situ methylation, all under a single set of catalytic conditions. This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and purification steps.
The table below contrasts a representative classical approach with a prospective, atom-economical C–H activation strategy for synthesizing a generic fluoroindoline core.
| Parameter | Classical Synthetic Approach | Future Atom-Economical Approach (e.g., C–H Activation) |
|---|---|---|
| Starting Materials | Fluorinated aniline (B41778), acyl chloride, reducing agents, alkylating agents | Simple fluorinated aniline derivative and an alkene/alkyne partner |
| Typical Step Count | 4–6 steps (e.g., acylation, cyclization, reduction, methylation) | 1–2 steps (e.g., direct C–H cyclization/amination) |
| Key Reagents | Stoichiometric strong acids, bases, and metal hydrides | Catalytic amounts of a transition metal (e.g., Palladium, Rhodium) |
| Atom Economy | Low; significant generation of inorganic salts and byproducts | High; most atoms from reactants are incorporated into the product |
| Waste Profile | High E-Factor (Environmental Factor) due to stoichiometric waste | Low E-Factor; primarily solvent waste, minimal reagent waste |
Integration of Advanced Spectroscopic and Structural Characterization Techniques for Real-Time Analysis
The optimization of complex chemical reactions, such as the synthesis of 5-fluoro-1-methylindoline, has traditionally relied on endpoint analysis (e.g., TLC, LC-MS, NMR of the final product). This approach provides limited insight into the reaction mechanism, transient intermediates, or catalyst deactivation pathways. An emerging trend is the integration of in-situ or operando spectroscopic techniques for real-time monitoring.
Future research will increasingly employ Process Analytical Technology (PAT) to study fluoroindoline synthesis. For example:
In-situ NMR Spectroscopy: By placing a reaction tube directly within the NMR spectrometer, researchers can track the consumption of starting materials and the formation of intermediates and products in real time. This can provide precise kinetic data and help identify unexpected reaction pathways.
In-situ Infrared (IR) and Raman Spectroscopy: Using fiber-optic probes immersed in the reaction vessel, these techniques can monitor changes in specific functional groups, allowing for precise determination of reaction initiation, progression, and completion without sampling.
Flow Chemistry Coupled with Mass Spectrometry: Integrating microfluidic reactors with high-resolution mass spectrometry enables the detection of highly reactive, short-lived intermediates that would be impossible to isolate and characterize using conventional batch methods.
These advanced analytical methods will shift the paradigm from post-reaction analysis to dynamic, real-time process control, leading to more robust, efficient, and safer synthetic protocols.
| Analysis Method | Information Gained | Impact on this compound Synthesis |
|---|---|---|
| Conventional (Endpoint) Analysis | Final product identity, purity, and overall yield. | Provides a pass/fail assessment of the reaction outcome. |
| Real-Time (Operando) Analysis | Reaction kinetics, detection of transient intermediates, catalyst speciation and activity, mechanism elucidation. | Enables rapid optimization, identification of bottlenecks, and development of a fundamental understanding of the transformation. |
Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The vast, multi-dimensional parameter space of chemical reactions (e.g., temperature, concentration, catalyst, solvent, time) makes traditional optimization a laborious and resource-intensive process. Machine Learning (ML) and Artificial Intelligence (AI) are poised to revolutionize this area.
For this compound, future research will leverage AI in several key ways:
Retrosynthesis Prediction: AI algorithms trained on massive reaction databases can propose novel and non-intuitive synthetic routes to the this compound core, potentially identifying pathways that human chemists might overlook.
Reaction Condition Optimization: By integrating ML algorithms with automated robotic platforms, researchers can perform high-throughput experimentation. The algorithm (e.g., a Bayesian optimizer) intelligently selects the next set of experimental conditions based on previous results to rapidly converge on the optimal yield or selectivity, using significantly fewer experiments than traditional one-factor-at-a-time or design-of-experiments (DoE) approaches.
Catalyst Discovery: ML models can predict the performance of new, untested catalysts for specific transformations, such as the C-H functionalization reactions discussed in section 8.1. This accelerates the discovery of cheaper, more efficient, or more selective catalysts based on earth-abundant metals like Iron or Copper.
| Optimization Stage | Traditional Workflow | AI-Driven Workflow |
|---|---|---|
| Hypothesis Generation | Based on literature precedent and chemical intuition. | AI suggests novel routes and conditions from vast datasets. |
| Experimentation | Manual, one-factor-at-a-time (OFAT) or small DoE. | Automated robotic platform executes experiments. |
| Data Analysis | Manual interpretation of results to inform next steps. | ML algorithm analyzes data in real-time. |
| Next Iteration | Slow, requires significant human input. | Algorithm intelligently proposes the next, most informative experiment. |
| Efficiency | Low; often requires dozens of experiments. | High; converges on optimum in fewer experiments. |
Exploration of Sustainable and Environmentally Benign Synthesis Approaches for Fluoroindoline Derivatives
The principles of green chemistry are becoming central to modern synthetic planning. Future research on this compound will prioritize methods that reduce environmental impact. Key trends include:
Biocatalysis: The use of enzymes (e.g., reductases, transaminases) to perform specific steps in the synthesis under mild, aqueous conditions. An engineered enzyme could potentially perform an asymmetric reduction or cyclization with exquisite selectivity, eliminating the need for chiral auxiliaries or metal catalysts.
Photoredox and Electrocatalysis: These methods use light or electricity, respectively, as clean reagents to drive chemical transformations. An electrochemical approach could be used for a reductive cyclization step, replacing stoichiometric metal hydride reagents with electrons from a power source. A photoredox-catalyzed reaction could enable C–H functionalizations under exceptionally mild conditions.
Benign Solvents and Solvent-Free Reactions: Research will focus on replacing hazardous chlorinated or aprotic polar solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Furthermore, mechanochemistry (solid-state grinding) offers a path to completely eliminate bulk solvents, reducing waste and simplifying workup procedures.
These sustainable approaches not only minimize environmental harm but can also lead to safer and more cost-effective manufacturing processes for this compound and related compounds.
Expanding the Utility of this compound as a Versatile Synthetic Intermediate for Diverse Chemical Entities
Beyond its role as a pre-formed building block, future research will focus on using this compound as a platform for late-stage functionalization. This strategy allows for the rapid generation of a diverse library of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.
The key is to develop selective methods for functionalizing the various C–H bonds on the indoline (B122111) scaffold. The fluorine atom at the C5-position exerts a strong electronic influence, which can be harnessed to direct regioselectivity. Emerging research directions include:
Directed C–H Functionalization: Using directing groups or specialized catalysts to selectively introduce new substituents at the C4, C6, or C7 positions. For example, iridium-catalyzed borylation could selectively install a boronic ester at the C7 position, which can then be used in Suzuki cross-coupling reactions to introduce a wide range of aryl or heteroaryl groups.
Functionalization of the Benzylic Positions: The C2 and C3 methylene (B1212753) groups are activated and represent prime targets for oxidation, halogenation, or alkylation to introduce new stereocenters and points of diversity.
Ring-Opening and Rearrangement Reactions: Catalytic methods that can selectively open the five-membered ring of the indoline could provide access to complex ortho-substituted N-methylanilines, which are valuable synthetic intermediates in their own right.
By treating this compound not as a final piece but as a modifiable chassis, chemists can unlock its full potential for creating novel and complex molecular architectures.
| Target Position | Potential Reaction Type | Resulting Functionality | Synthetic Utility |
|---|---|---|---|
| C7 | Iridium-catalyzed C–H Borylation | Boronic Ester (-Bpin) | Enables Suzuki cross-coupling to introduce aryl/heteroaryl groups. |
| C4 | Directed ortho-Metalation (DoM) | Halogen, Carboxyl, etc. | Introduces functionality ortho to the nitrogen's influence. |
| C2 | Oxidation / α-Functionalization | Ketone (Oxindole), Alkyl, Aryl | Generates C2-substituted indolines, a common pharmacophore. |
| N1-Methyl | N-Demethylation | Secondary Amine (-NH) | Allows for introduction of alternative N-substituents. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-1-methylindoline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Fluorination of indoline precursors is a common approach. For example, sodium fluoride in N,N-dimethylformamide (DMF) under controlled temperatures (80–100°C) can introduce fluorine at specific positions. Reaction optimization should include kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) and purity analysis via HPLC or GC-MS. Include control experiments to assess byproduct formation, referencing fluorination protocols for analogous compounds .
- Key Parameters Table :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMF, DMSO, THF | DMF |
| Catalyst | None, Pd/C | None |
Q. How can researchers reliably characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with PubChem or NIST data. For this compound, expect distinct fluorine-coupled splitting in aromatic protons .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Resolve bond angles and torsional strain using software like SHELX, ensuring R-factors < 0.05 for high confidence .
Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis or LC-MS.
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Reference ICH guidelines for pharmaceutical stability protocols, ensuring reproducibility through triplicate trials .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of fluorination in this compound synthesis?
- Methodological Answer : Employ density functional theory (DFT) calculations to map transition states and compare activation energies for fluorination at competing sites (e.g., C-5 vs. C-7). Validate computationally predicted regioselectivity with isotopic labeling (e.g., ¹⁸F tracer experiments) and kinetic isotope effect (KIE) measurements .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Apply triangulation:
- Comparative Assays : Replicate studies using standardized in vitro models (e.g., HEK293 cells for receptor binding) with positive/negative controls.
- Meta-Analysis : Pool data from Scopus-indexed studies (2015–2020) using PRISMA guidelines, assessing heterogeneity via Cochran’s Q-test. Resolve discrepancies by controlling for variables like solvent (DMSO vs. saline) or cell passage number .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and CYP450 inhibition. Input SMILES strings (e.g.,
CN1CCC2=C1C=CC(=C2)F) from PubChem . - Molecular Docking : Perform AutoDock Vina simulations against targets (e.g., serotonin receptors) using PDB structures. Validate docking poses with molecular dynamics (MD) simulations in GROMACS .
Q. What in vitro assays are most suitable for evaluating the biological activity of this compound in neurological research?
- Methodological Answer : Prioritize target-specific assays:
- Receptor Binding : Radioligand competition assays (e.g., [³H]-LSD for 5-HT₂A receptor affinity).
- Functional Activity : Calcium flux assays in SH-SY5Y cells transfected with Gq-coupled receptors.
- Reference indole derivative studies to benchmark activity thresholds .
Q. How can researchers ensure compliance with regulatory standards for purity in this compound batches?
- Methodological Answer : Follow USP/ICH guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
